Cas no 1314975-12-6 (6,7-Dihydro-5H-cyclopentacpyridin-6-amine)

6,7-Dihydro-5H-cyclopentacpyridin-6-amine is a bicyclic amine derivative with a fused cyclopentane-pyridine structure, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its rigid scaffold and amine functionality make it valuable for constructing complex heterocyclic compounds, particularly in medicinal chemistry applications. The compound’s stability and reactivity enable selective modifications, facilitating the development of targeted molecules for drug discovery. Its structural features are advantageous for modulating physicochemical properties, such as solubility and bioavailability, in lead optimization. This intermediate is commonly employed in the synthesis of bioactive compounds, including potential kinase inhibitors or CNS-active agents, underscoring its utility in diverse therapeutic areas.
6,7-Dihydro-5H-cyclopentacpyridin-6-amine structure
1314975-12-6 structure
Product Name:6,7-Dihydro-5H-cyclopentacpyridin-6-amine
CAS No:1314975-12-6
MF:C8H10N2
MW:134.178401470184
MDL:MFCD19213904
CID:4694041
PubChem ID:18719834
Update Time:2025-06-08

6,7-Dihydro-5H-cyclopentacpyridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine
    • FCH946252
    • 6,7-Dihydro-5H-[2]pyrindin-6-ylamine
    • 6,7-Dihydro-5H-cyclopentacpyridin-6-amine
    • MDL: MFCD19213904
    • Inchi: 1S/C8H10N2/c9-8-3-6-1-2-10-5-7(6)4-8/h1-2,5,8H,3-4,9H2
    • InChI Key: XJVKOWFKLZEZKH-UHFFFAOYSA-N
    • SMILES: NC1CC2C=NC=CC=2C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Topological Polar Surface Area: 38.9

6,7-Dihydro-5H-cyclopentacpyridin-6-amine Security Information

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Additional information on 6,7-Dihydro-5H-cyclopentacpyridin-6-amine

Introduction to 6,7-Dihydro-5H-cyclopentacpyridin-6-amine (CAS No. 1314975-12-6)

6,7-Dihydro-5H-cyclopentacpyridin-6-amine, identified by its Chemical Abstracts Service (CAS) number 1314975-12-6, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cyclopentapyridine derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structural framework of this molecule incorporates a cyclopentane ring fused with a pyridine moiety, functionalized with an amine group at the 6-position, making it a versatile scaffold for further chemical modifications and biological investigations.

The amine functionality at the 6-position of the cyclopentacpyridine core is particularly noteworthy, as it serves as a critical site for interaction with biological targets. Amines are well-documented pharmacophores in drug design, capable of forming hydrogen bonds and participating in salt formation, which are essential for enhancing the solubility and bioavailability of therapeutic agents. The presence of this amine group in 6,7-Dihydro-5H-cyclopentacpyridin-6-amine suggests that it may exhibit properties conducive to binding with proteins, enzymes, or nucleic acids, thereby opening avenues for its exploration in the development of novel pharmaceuticals.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets with remarkable accuracy. Studies have indicated that derivatives of cyclopentacpyridine can serve as effective modulators of various signaling pathways, including those involved in neurodegenerative diseases, inflammation, and cancer. The specific arrangement of atoms in 6,7-Dihydro-5H-cyclopentacpyridin-6-amine may contribute to its ability to interact with these pathways, making it a promising candidate for further investigation.

The synthesis of 6,7-Dihydro-5H-cyclopentacpyridin-6-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the amine moiety at the desired position. The development of efficient synthetic methodologies is crucial for scaling up production and facilitating its use in large-scale drug discovery programs.

In the realm of medicinal chemistry, the exploration of heterocyclic compounds like 6,7-Dihydro-5H-cyclopentacpyridin-6-amine has led to several groundbreaking discoveries. For instance, related cyclopentapyridine derivatives have been investigated for their potential as antiviral agents, due to their ability to disrupt viral replication mechanisms. The amine group in this compound could be further modified to enhance its pharmacological properties, such as improving binding affinity or reducing toxicity.

The pharmacokinetic profile of 6,7-Dihydro-5H-cyclopentacpyridin-6-amine is another critical aspect that needs thorough evaluation. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully assessed to determine its suitability for therapeutic use. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the compound's stability and degradation pathways under various physiological conditions.

Current research trends indicate that cyclopentacpyridine derivatives are being increasingly explored for their potential in treating neurological disorders. The structural features of these compounds allow them to cross the blood-brain barrier and interact with central nervous system (CNS) receptors. Preliminary studies on 6,7-Dihydro-5H-cyclopentacpyridin-6-amine have shown promising results in animal models of neurodegenerative diseases, suggesting its potential as a lead compound for further development.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been utilized to predict how 6,7-Dihydro-5H-cyclopentacpyridin-6-amine might interact with specific protein targets. These simulations help identify key residues involved in binding and guide the design of analogs with improved efficacy. Additionally, virtual screening techniques allow researchers to rapidly sift through large libraries of compounds to find promising candidates for experimental validation.

The environmental impact and sustainability considerations are also gaining importance in pharmaceutical research. Green chemistry principles are being applied to develop synthetic routes that minimize waste and hazardous byproducts. For instance, catalytic methods that use recyclable catalysts or solvent-free reactions can significantly reduce the ecological footprint of producing compounds like 6,7-Dihydro-5H-cyclopentacpyridin-6-amine.

In conclusion, 6,7-Dihydro-5H-cyclopentacpyridin-6-am ine (CAS No. 1314975 -12 - 6) represents a fascinating area of research with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a crucial role in addressing some of today's most pressing medical challenges.

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